
Tert-butyl 2-amino-2-pyrimidin-2-ylacetate
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Overview
Description
2-(BOC-AMINOMETHYL)PYRIMIDINE, also known by its chemical name tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a compound that features a pyrimidine ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BOC-AMINOMETHYL)PYRIMIDINE typically involves the reaction of pyrimidine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(BOC-AMINOMETHYL)PYRIMIDINE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the BOC protecting group and is more reactive.
2-(BOC-Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-BOC-2-(Aminomethyl)pyrrolidine: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
2-(BOC-AMINOMETHYL)PYRIMIDINE is unique due to its combination of a pyrimidine ring and a BOC-protected aminomethyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Biological Activity
Tert-butyl 2-amino-2-pyrimidin-2-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a pyrimidine ring. Its molecular formula is C9H14N2O2 with a molecular weight of 182.22 g/mol. The presence of the amino group allows for hydrogen bonding, while the pyrimidine ring can engage in π-π interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to modulation of metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, influencing signal transduction pathways that are critical in various biological processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, potentially making it useful in treating infections.
Biological Activity Overview
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. For example, studies reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
Cytotoxic Effects
In cancer research, the compound has shown promise in inhibiting the proliferation of certain cancer cell lines. A study indicated that derivatives similar to this compound displayed cytotoxic effects against multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead candidate for further development in oncology .
Enzyme Interaction Studies
Investigations into the enzyme inhibition properties of this compound revealed that it could effectively inhibit enzymes involved in critical metabolic pathways. This was particularly evident in studies focusing on anti-inflammatory effects where the compound showed significant inhibition of COX enzymes, suggesting a potential role in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies on compounds related to this compound have provided insights into how structural modifications can enhance biological activity:
- Amino Group Positioning : The position and nature of substituents on the amino group significantly influence binding affinity and potency.
- Pyrimidine Ring Modifications : Alterations to the pyrimidine ring can enhance or reduce activity against specific targets, suggesting that careful design can optimize therapeutic effects .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3 |
InChI Key |
ZXUBMOKRGAHKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CC=N1)N |
Origin of Product |
United States |
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